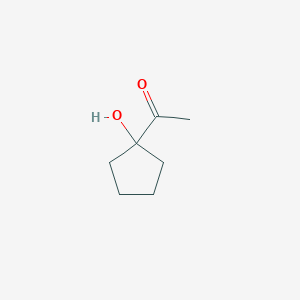

Acide 2-acétamido-3-(4-fluorophényl)propanoïque

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves the use of different starting materials and reagents to introduce the desired functional groups. For instance, the synthesis of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, as described in one study, involves the use of chlorophenoxy compounds and acetamido linkages, which are similar to the fluoro and acetamido functionalities in 2-acetamido-3-(4-fluorophenyl)propanoic acid . Another study describes the synthesis of enantiomers of a compound with a fluoropyrimidinyl acetamido linkage, which showcases the use of fluorinated starting materials and chiral centers, relevant to the synthesis of chiral 2-acetamido-3-(4-fluorophenyl)propanoic acid .

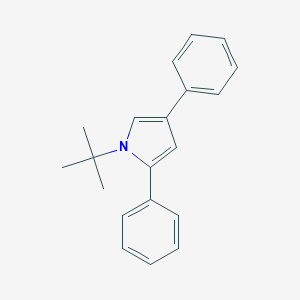

Molecular Structure Analysis

The molecular structure of compounds similar to 2-acetamido-3-(4-fluorophenyl)propanoic acid can be confirmed using various spectroscopic techniques such as FT-IR, NMR (1D and 2D), and mass spectrometry (ESI-MS) . Computational methods like density functional theory (DFT) are also employed to predict and confirm the molecular geometry and vibrational frequencies of these compounds . Such analyses are crucial for understanding the three-dimensional arrangement of atoms and the electronic structure, which are important for the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving 2-acetamido-3-(4-fluorophenyl)propanoic acid. However, the synthesis of related compounds involves reactions such as esterification, hydrolysis, and amide bond formation, which are common in the synthesis of acetamido derivatives . These reactions are typically carried out under controlled conditions to achieve high yields and selectivity, especially when synthesizing chiral molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2-acetamido-3-(4-fluorophenyl)propanoic acid can be inferred from their synthesis and structural characterization. For example, the solubility, melting points, and specific rotations are determined experimentally, while computational methods can provide insights into properties like HOMO-LUMO energies, which are indicative of a compound's chemical reactivity and stability . Additionally, the interaction of these compounds with biological targets can be studied using software tools like Autodock to predict binding affinities and modes of action .

Applications De Recherche Scientifique

Pharmacologie : Synthèse d’agents thérapeutiques potentiels

En pharmacologie, l’acide 2-acétamido-3-(4-fluorophényl)propanoïque est étudié pour son potentiel en tant que bloc de construction dans la synthèse d’agents thérapeutiques . Sa similitude structurelle avec la phénylalanine suggère qu’il pourrait être utilisé pour développer de nouveaux médicaments qui interagissent avec les voies biologiques impliquant les acides aminés.

Biochimie : Études d’inhibition enzymatique

Les biochimistes utilisent ce composé dans des études d’inhibition enzymatique pour comprendre la fonction des protéines et concevoir des inhibiteurs qui pourraient réguler l’activité enzymatique . Cela a des implications pour le traitement des maladies où un dysfonctionnement enzymatique est un facteur clé.

Chimie médicinale : Conception et développement de médicaments

En chimie médicinale, l’this compound est précieux pour la conception et le développement de médicaments, en particulier dans la création de médicaments à petites molécules en raison de son noyau aromatique et de sa possibilité de modification facile .

Synthèse organique : Intermédiaire pour les molécules complexes

Les chimistes organiciens utilisent l’this compound comme intermédiaire dans la synthèse de molécules organiques plus complexes. Son groupe phényle fluoré est particulièrement utile pour créer des composés présentant les propriétés pharmacocinétiques souhaitées .

Génie chimique : Optimisation des procédés

En génie chimique, les procédés de synthèse et de purification de ce composé sont étudiés pour optimiser les méthodes de production, ce qui est crucial pour passer des résultats de laboratoire à la fabrication industrielle .

Science des matériaux : Développement de matériaux fonctionnels

Les scientifiques des matériaux étudient l’utilisation de l’this compound dans le développement de matériaux fonctionnels, tels que des polymères intelligents ou des revêtements, qui réagissent aux stimuli environnementaux .

Mécanisme D'action

Target of Action

The primary targets of 2-Acetamido-3-(4-fluorophenyl)propanoic acid are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it is difficult to determine the specific biochemical pathways that 2-Acetamido-3-(4-fluorophenyl)propanoic acid affects . Once the targets are identified, it will be possible to map out the downstream effects on various biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Acetamido-3-(4-fluorophenyl)propanoic acid are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can impact how 2-Acetamido-3-(4-fluorophenyl)propanoic acid interacts with its targets and exerts its effects.

Propriétés

IUPAC Name |

2-acetamido-3-(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRLBRFQYMSTLJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

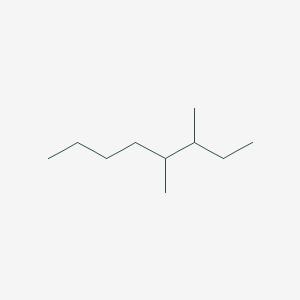

CC(=O)NC(CC1=CC=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601306893 | |

| Record name | N-Acetyl-4-fluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17481-06-0 | |

| Record name | N-Acetyl-4-fluorophenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17481-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17481-06-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-4-fluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-4-fluoro-3-phenyl-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonic acid](/img/structure/B100304.png)

![N-Methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B100317.png)